4-Pentenoic anhydride

Catalog No.
S1908513
CAS No.
63521-92-6
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentenoic anhydride

CAS Number

63521-92-6

Product Name

4-Pentenoic anhydride

IUPAC Name

pent-4-enoyl pent-4-enoate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2

InChI Key

NEDHQDYBHYNBIF-UHFFFAOYSA-N

SMILES

C=CCCC(=O)OC(=O)CCC=C

Canonical SMILES

C=CCCC(=O)OC(=O)CCC=C

Monomer for Cross-Linked Polyanhydrides:

4-Pentenoic anhydride serves as a valuable monomer for the synthesis of cross-linked polyanhydrides. These polymers possess unique properties like biodegradability and tunable degradation rates, making them attractive for drug delivery applications. Studies have explored its use in creating photopolymerized thiol-ene polyanhydrides. Researchers investigated the erosion, release characteristics, and cytotoxicity of these materials ().

Synthesis of Polymers with Functional Groups:

The presence of a vinyl group in 4-pentenoic anhydride allows its incorporation into polymers containing pendant vinyl or acetylene functionalities. These functional groups can further participate in various reactions for targeted polymer modifications, enabling the creation of novel materials with specific properties ().

Potential Applications in Biomaterials:

Research suggests that 4-pentenoic anhydride might hold promise in the development of biomaterials. For instance, studies have explored its use in the preparation of glucose functionalized copolymers. These materials could potentially find applications in areas like targeted drug delivery or biocompatible implants, although further research is needed to explore their full potential ().

4-Pentenoic anhydride is a chemical compound characterized by the formula C10H14O3C_{10}H_{14}O_{3}. It is an anhydride derived from 4-pentenoic acid, which features a five-carbon chain with a double bond at the fourth position. This compound is notable for its potential applications in polymer chemistry, particularly in the synthesis of biodegradable polymers and drug delivery systems. The presence of a vinyl group in its structure enables it to participate in various

  • Polymerization: It can polymerize through radical mechanisms due to its vinyl group, leading to the formation of polyanhydrides.
  • Esterification: The anhydride can react with alcohols to form esters, which are useful in various applications including coatings and adhesives.
  • Hydrolysis: In the presence of water, 4-pentenoic anhydride can hydrolyze to yield 4-pentenoic acid, releasing acetic acid as a byproduct .

The synthesis of 4-pentenoic anhydride typically involves:

  • Dehydration of 4-Pentenoic Acid: The most common method is the dehydration of 4-pentenoic acid, often using dehydrating agents such as phosphorus pentoxide or by heating under controlled conditions.
  • Chemical Modification: It can also be synthesized through chemical modification of other related compounds by introducing the anhydride functionality via acylation reactions .

4-Pentenoic anhydride has several applications:

  • Polymer Chemistry: It serves as a monomer for synthesizing cross-linked polyanhydrides, which are used in drug delivery systems and biodegradable materials.
  • Coatings and Adhesives: Due to its reactivity, it is utilized in the formulation of coatings and adhesives that require specific mechanical properties.
  • Biomaterials: The compound shows promise in developing biomaterials for medical applications, including implants and targeted drug delivery systems .

Interaction studies involving 4-pentenoic anhydride focus on its reactivity with various biological molecules and its behavior in polymer matrices. Research has shown that the incorporation of this compound into polymer systems can affect their degradation rates and release characteristics. Studies have also explored its cytotoxicity when used in drug delivery formulations, indicating that while it can be effective, careful consideration is needed regarding its concentration and formulation .

Several compounds share structural similarities with 4-pentenoic anhydride. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Pentenoic AcidC5H8O2C_{5}H_{8}O_{2}Precursor to 4-pentenoic anhydride; contains a carboxylic acid group.
2-Pentenoic AcidC5H8O2C_{5}H_{8}O_{2}Has a double bond at position 2; different reactivity profile.
3-Pentenoic AcidC5H8O2C_{5}H_{8}O_{2}Double bond at position 3; used in flavoring agents.
Vinyl AcetateC4H6O2C_{4}H_{6}O_{2}A vinyl ester used extensively in polymer production; less complex than 4-pentenoic anhydride.

Uniqueness of 4-Pentenoic Anhydride

What sets 4-pentenoic anhydride apart from these compounds is its ability to form cross-linked structures that are both biodegradable and functionalized for specific applications in drug delivery and biomaterials. Its reactivity due to the vinyl group allows for diverse modifications that enhance its utility compared to similar compounds lacking such functionalities .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of 4-pentenoic anhydride follows established International Union of Pure and Applied Chemistry guidelines for naming anhydride compounds. The preferred International Union of Pure and Applied Chemistry name for this compound is pent-4-enoyl pent-4-enoate [1] [2]. This nomenclature reflects the compound's derivation from two molecules of 4-pentenoic acid (pent-4-enoic acid) through dehydration condensation, resulting in the formation of the anhydride linkage.

The systematic naming convention incorporates several key nomenclatural elements. The prefix "pent-" indicates the five-carbon chain length, while the "4-eno" designation specifies the location of the carbon-carbon double bond at the fourth position from the carboxyl carbon [1] [2]. The suffix "oyl" denotes the acyl portion of the anhydride, and "oate" represents the ester-like oxygen bridge characteristic of anhydride functional groups [1] [2].

Alternative acceptable names include 4-pentenoic anhydride, pent-4-enoic anhydride, and 4-pentenoic acid anhydride [3] [4]. These variations maintain the essential structural information while providing different levels of systematic detail. The Chemical Abstracts Service registry number 63521-92-6 serves as the unique identifier for this compound in chemical databases and literature [1] [5] [3].

Molecular Formula and Weight Analysis

The molecular formula of 4-pentenoic anhydride is C₁₀H₁₄O₃, representing the complete atomic composition of the compound [1] [5] [6]. This formula indicates the presence of ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, which collectively contribute to the compound's molecular weight of 182.22 grams per mole [1] [5] [6].

Detailed molecular weight analysis reveals the individual atomic contributions to the overall molecular mass. The ten carbon atoms contribute 120.11 grams per mole, the fourteen hydrogen atoms add 14.11 grams per mole, and the three oxygen atoms provide 47.998 grams per mole [6] [3]. The exact mass, determined through high-resolution mass spectrometry, is 182.094 atomic mass units, while the monoisotopic mass is 182.094294 atomic mass units [7] [3].

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is C=CCCC(=O)OC(=O)CCC=C, which provides a linear representation of the molecular connectivity [1] [5] [8]. The International Chemical Identifier string is InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2, offering a standardized method for chemical structure representation [1] [5] [3].

Table 1: Chemical Identification and Nomenclature Data

PropertyValue
IUPAC Namepent-4-enoyl pent-4-enoate
Alternative Names4-Pentenoic anhydride; Pent-4-enoic anhydride; 4-Pentenoic acid anhydride
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
CAS Registry Number63521-92-6
InChIInChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2
InChI KeyNEDHQDYBHYNBIF-UHFFFAOYSA-N
SMILESC=CCCC(=O)OC(=O)CCC=C

Table 2: Molecular Weight Analysis

ComponentCount/FormulaMass Contribution (g/mol)
Carbon (C)10 atoms120.11
Hydrogen (H)14 atoms14.11
Oxygen (O)3 atoms47.998
Total Molecular WeightC₁₀H₁₄O₃182.22
Exact MassC₁₀H₁₄O₃182.094
Monoisotopic MassC₁₀H₁₄O₃182.094294

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-pentenoic anhydride through analysis of both proton and carbon-13 spectra [9] [10]. The compound exhibits characteristic nuclear magnetic resonance patterns that reflect its unique structural features, including the presence of terminal alkene groups and anhydride functionality.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the hydrogen atoms within the molecule [9]. The terminal vinyl protons appear as complex multipiples in the region between 5.0 and 5.2 parts per million, corresponding to the methylene hydrogen atoms attached to the terminal carbon of the double bond [11] [9]. The vinyl hydrogen atoms bonded to the internal carbon of the double bond resonate as multipiples between 5.8 and 6.0 parts per million [11] [9].

The aliphatic methylene protons adjacent to the double bond appear as multiples between 2.3 and 2.5 parts per million, while the methylene protons adjacent to the carbonyl groups exhibit characteristic triplet patterns between 2.6 and 2.8 parts per million [11] [12] [9]. These chemical shift values reflect the deshielding effects of both the electron-withdrawing carbonyl groups and the electron-donating properties of the alkene functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework [10]. The carbonyl carbons of the anhydride groups appear in the region between 165 and 175 parts per million, characteristic of carboxylic acid derivatives [10] [13]. The alkene carbons resonate between 115 and 120 parts per million for the terminal methylene carbons and between 135 and 140 parts per million for the internal alkene carbons [10].

The aliphatic methylene carbons exhibit chemical shifts between 28 and 32 parts per million for positions remote from functional groups, while the methylene carbons adjacent to the carbonyl groups appear between 33 and 38 parts per million [10]. These assignments reflect the characteristic deshielding effects associated with proximity to electron-withdrawing carbonyl functionality.

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of the functional groups present in 4-pentenoic anhydride through characteristic vibrational frequencies [14] [15] [16]. The anhydride functional group exhibits a distinctive double carbonyl stretching pattern that serves as a primary diagnostic feature for this class of compounds.

The symmetric carbonyl stretching vibration of the anhydride group appears at approximately 1820 wavenumbers with strong intensity [14] [15] [17]. This higher frequency absorption results from the symmetric stretching motion of both carbonyl groups in phase with each other [14]. The asymmetric carbonyl stretching vibration occurs at approximately 1750 wavenumbers, also with strong intensity [14] [15] [17]. This lower frequency absorption corresponds to the out-of-phase stretching motion of the two carbonyl groups.

The presence of terminal alkene functionality is confirmed by the carbon-carbon double bond stretching vibration appearing between 1630 and 1640 wavenumbers with weak to medium intensity [15] [16]. This absorption is characteristic of terminal alkenes and provides confirmation of the unsaturated nature of the compound.

Carbon-hydrogen stretching vibrations appear in multiple regions of the infrared spectrum [15] [16]. Aliphatic carbon-hydrogen stretches occur between 2850 and 3000 wavenumbers with strong intensity, while vinyl carbon-hydrogen stretches appear between 3000 and 3100 wavenumbers with medium intensity [15] [16]. The carbon-oxygen stretching vibrations of the anhydride linkage appear as strong absorptions between 1000 and 1300 wavenumbers [15] [17].

Additional diagnostic peaks include carbon-hydrogen bending vibrations at 1375, 1450, and 1465 wavenumbers, corresponding to methyl and methylene deformation modes [15] [16]. These absorptions provide supporting evidence for the aliphatic portions of the molecular structure.

Table 3: Infrared Spectroscopic Frequencies

Functional GroupFrequency Range (cm⁻¹)IntensityDescription
C=O Stretch (Anhydride, Symmetric)1820 ± 5StrongHigher frequency anhydride carbonyl
C=O Stretch (Anhydride, Asymmetric)1750 ± 5StrongLower frequency anhydride carbonyl
C=C Stretch (Alkene)1630-1640Weak-MediumTerminal alkene double bond
C-H Stretch (Alkyl)2850-3000StrongAliphatic C-H bonds
C-H Stretch (Vinyl)3000-3100MediumVinyl C-H bonds
C-O Stretch1000-1300StrongAnhydride C-O bonds
C-H Bend1375, 1450, 1465MediumMethyl and methylene deformations

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable structural information through analysis of molecular ion peaks and characteristic fragmentation patterns [18] [19] [20]. The molecular ion peak of 4-pentenoic anhydride appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact compound [7] [8].

The fragmentation pattern of 4-pentenoic anhydride reflects the inherent instability of the anhydride functional group under electron impact ionization conditions [20] [21]. Primary fragmentation pathways include loss of carbon monoxide (molecular ion minus 28) producing a fragment at mass-to-charge ratio 154 [20]. Loss of the carboxyl group (molecular ion minus 45) generates a fragment at mass-to-charge ratio 137 [20].

A significant fragmentation pathway involves loss of the entire pentenoyl group (molecular ion minus 73), producing a fragment at mass-to-charge ratio 109 [20]. This fragmentation reflects the tendency of anhydrides to undergo cleavage at the anhydride bridge under high-energy conditions [20] [22].

Additional characteristic fragments include the pentenoyl cation at mass-to-charge ratio 83, corresponding to [C₅H₇O]⁺ [20]. The pentenyl cation appears at mass-to-charge ratio 55, represented as [C₄H₇]⁺, resulting from loss of the carbonyl oxygen [20]. Lower mass fragments include the acetyl cation at mass-to-charge ratio 43 [C₂H₃O]⁺ and the formyl cation at mass-to-charge ratio 29 [CHO]⁺ [20].

The relative intensities of these fragments provide diagnostic information about the molecular structure [19] [20]. High-intensity fragments typically correspond to stable cationic species formed through favorable fragmentation pathways, while low-intensity fragments often result from less favorable rearrangement processes [19] [23].

Table 4: Nuclear Magnetic Resonance Chemical Shift Predictions

Position¹H NMR (ppm)¹³C NMR (ppm)
C-1 (Vinyl CH₂=)5.0-5.2 (2H, m)115-120
C-2 (=CH-)5.8-6.0 (1H, m)135-140
C-3 (-CH₂-)2.3-2.5 (2H, m)28-32
C-4 (-CH₂-CO)2.6-2.8 (2H, t)33-38
C-5 (C=O)N/A165-175
C-1' (Vinyl CH₂=)5.0-5.2 (2H, m)115-120
C-2' (=CH-)5.8-6.0 (1H, m)135-140
C-3' (-CH₂-)2.3-2.5 (2H, m)28-32
C-4' (-CH₂-CO)2.6-2.8 (2H, t)33-38
C-5' (C=O)N/A165-175

Table 5: Mass Spectrometry Fragmentation Patterns

m/z ValueFragment IonLossRelative Intensity
182[M]- ⁺Molecular ionLow-Medium
154[M-CO]- ⁺Loss of CO (28)Medium
137[M-COOH]⁺Loss of COOH (45)Medium-High
109[M-COOC₃H₅]⁺Loss of pentenoyl group (73)High
83[C₅H₇O]⁺Pentenoyl cationMedium
55[C₄H₇]⁺Pentenyl cationHigh
43[C₂H₃O]⁺Acetyl cationMedium
29[CHO]⁺Formyl cationMedium
ParameterNumerical valueExperimental conditionsReference
Relative molecular mass182.22 g mol⁻¹calculated from elemental compositionPubChem record 2733439 [1]
Density0.997 g mL⁻¹25 °C (literature value)Sigma-Aldrich product 471801 [2] [3]
Calculated molar volume*182.8 mL mol⁻¹25 °Cfrom density and molecular mass [2] [1]
Refractive index n²⁰ᴰ1.44725 °CSigma-Aldrich datasheet [3]
Boiling point (reduced pressure)78 – 81 °C0.4 mm HgSigma-Aldrich datasheet [3]
Flash point (closed cup)110 °CSigma-Aldrich datasheet [3]

* Molar volume = (relative molecular mass / density).

The relatively high molar volume reflects the long aliphatic backbone and absence of strong intermolecular hydrogen bonding, while the near-unity density is typical of low-polarity liquid anhydrides.

Solubility Behaviour in Organic Solvents

SolventQualitative solubilityExperimental or preparative evidenceReference
TetrahydrofuranMiscibleUsed as bulk solvent during poly-anhydride network synthesis [4]Supplementary data, elastomeric polyanhydrides [4]
ChloroformMiscibleDissolution step in the preparation of cross-linked polyanhydrides [4]Supplementary data [4]
AcetonitrileHighDissolves completely during photo-initiated thiol–ene polymerisation experiments [5]Polymer Chemistry study [5]
DichloromethaneHighStandard medium for acylation reactions of anhydrides [6]Demonstrative esterification mechanism [6]
Dimethyl sulfoxideHighCommercial catalogue notes complete solubility in polar aprotic solvents [7]CymitQuimica product file [7]
WaterReacts; no stable solutionTypical hydrolytic cleavage of acid anhydrides [8]LibreTexts overview of anhydrides [8]

The compound is therefore compatible with a wide polarity window of organic media, facilitating its use in solution polymerisation, acylation and click-chemistry protocols. Immediate hydrolysis in aqueous environments must, however, be anticipated when designing work-ups or storage.

Thermal Stability and Decomposition Pathways

  • Volatility and ignition parameters
    The low-pressure boiling range (≈ 80 °C at 0.4 mm Hg) and flash point of 110 °C indicate moderate volatility and flammability under synthetic conditions [3].

  • Anhydride bond lability
    Like other aliphatic anhydrides, 4-pentenoic anhydride undergoes rapid hydrolysis to two equivalents of 4-pentenoic acid in the presence of trace water. Hydrolysis is fast even at ambient temperature, and no true aqueous solubility can be measured [8].

  • Hydrolytic degradation in polymer matrices
    Linear polyanhydrides obtained by photochemical thiol–ene coupling of 4-pentenoic anhydride with 1,6-hexanedithiol show number-average molecular-mass decay from 12 600 g mol⁻¹ to 1 300 g mol⁻¹ within sixty minutes in a mixed tetrahydrofuran / water medium at 25 °C, confirming facile anhydride cleavage [5].

  • Thermal cleavage
    Above the flash point sustained heating leads to gradual cleavage to the parent acid and possible olefinic side products, but no explosive decomposition has been reported under normal laboratory practice. Processing temperatures are therefore typically kept below 100 °C unless conducted under reduced pressure.

Reactivity with Nucleophiles and Electrophiles

Nucleophilic acyl substitution at the anhydride carbonyls

Nucleophile classRepresentative reaction with 4-pentenoic anhydrideKey outcomeReference
Primary and secondary alcoholsMethanolysis under Brønsted-acid catalysisFormation of methyl 4-pentenoate and 4-pentenoic acid [6] [9]Mechanistic illustration of anhydride esterification [6] [9]
AminesRoom-temperature aminolysis in dichloromethaneUnsaturated amides; useful in peptide and polymer conjugationGeneral anhydride reactivity [8]
ThiolsUltraviolet-initiated thiol–ene click coupling with 1,6-hexanedithiolFormation of degradable polyanhydride networks [5]Radical thiol–ene polymerisation study [5]

The conjugated alkene does not participate in these acyl-transfer events, allowing selective acylation while retaining unsaturation for orthogonal functionalisation.

Electrophilic addition across the terminal alkene

The pendant C=C bond tolerates mild acyl substitutions but undergoes:

  • Radical thiol addition under photoinitiation to create polythioether-anhydride backbones with controlled degradation rates [5].
  • Olefin cross-metathesis or hydrogenation after initial acyl incorporation, enabling further diversification of side-chains in functional materials [3].

These dual reactive loci (anhydride carbonyls plus vinyl group) underpin the molecule’s utility in step-growth polymerisations, post-polymer modification and small-molecule synthesis strategies.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Pentenoic anhydride

Dates

Last modified: 08-16-2023

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